molecular formula C24H26N2O4S B2398693 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034300-38-2

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone

Cat. No. B2398693
CAS RN: 2034300-38-2
M. Wt: 438.54
InChI Key: BVPLPJMAUAFPHI-UHFFFAOYSA-N
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Description

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Scientific Research Applications

Antitumor Activity

One significant application of related quinoline derivatives in scientific research is their potential as antitumor agents. For instance, a study on anilino-3H-pyrrolo[3,2-f]quinoline derivative highlighted its high antiproliferative activity against cancer cells. This compound operates by intercalating with DNA, inhibiting DNA topoisomerase II, and inducing cell cycle arrest, which likely leads to cell death through apoptosis (L. D. Via et al., 2008).

Catalytic Behavior and Synthesis Enhancement

Research on 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone derivatives has led to the development of new catalytic materials. A study demonstrated the preparation of NNN tridentate ligands that, when coordinated with iron(II) and cobalt(II) dichloride, catalyze ethylene reactivity, showcasing potential for industrial applications in polymer synthesis (Wen‐Hua Sun et al., 2007).

Antimicrobial Activity

Derivatives of 2-quinolinyl ethanones have also been investigated for their antimicrobial properties. A novel series incorporating tolyloxyquinoline and pyridine showed potential antibacterial activity, indicating their promise for developing new antimicrobial agents (R. S. Joshi et al., 2011).

Synthesis and Characterization of Intermediates

Spectroscopic Properties and Chemical Analysis

The study of the spectroscopic properties of related compounds has enhanced understanding of their chemical behavior. For instance, research on 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones in various solvents has provided insights into their fluorescence properties, contributing to the field of material science (I. A. Z. Al-Ansari, 2016).

properties

IUPAC Name

2-(4-propan-2-ylsulfonylphenyl)-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-17(2)31(28,29)21-10-7-18(8-11-21)15-24(27)26-14-13-20(16-26)30-23-12-9-19-5-3-4-6-22(19)25-23/h3-12,17,20H,13-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPLPJMAUAFPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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